

Formulation Composition of Fenticonazole Nitrate Vaginal Ovules

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Compound Focus: Fenticonazole Nitrate

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The table below summarizes the quantitative data for a 1-gram ovule based on a clinical study and a patent for a similar vaginal soft capsule, which can inform ovule development [1] [2].

Table 1: Prototype Formulation Composition for a 1g Fenticonazole Nitrate Ovule

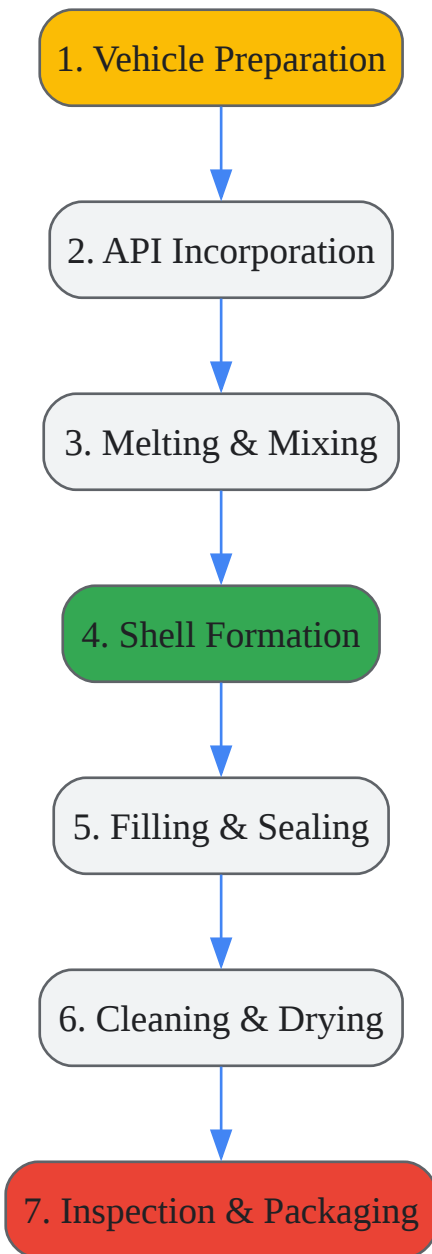
Component	Function	Quantity per Unit (mg)	Percentage (% w/w)	Reference / Note
Fenticonazole Nitrate	Active Pharmaceutical Ingredient (API)	10 - 1000 mg	1.0% - 100%	1000 mg used in a clinical 2-day regimen [2].
Gelatin	Shell Matrix (for soft capsules)	q.s.	-	Primary component of the soft capsule shell [1].
Glycerin	Plasticizer / Humectant	q.s.	-	Maintains shell elasticity and prevents brittleness [1].
Titanium Dioxide	Opacifier	q.s.	-	Provides opacity to the shell [1].

Component	Function	Quantity per Unit (mg)	Percentage (% w/w)	Reference / Note
Soybean Lecithin	Emulsifier / Stabilizer	10 - 50 mg	1.0% - 5.0%	Part of the internal medicinal liquid [1].
Liquid Paraffin	Lipophilic Vehicle / Solvent	100 - 500 mg	10.0% - 50.0%	Fills and dissolves the API in the core [1].
Propylene Glycol	Hydrophilic Cosolvent / Humectant	50 - 200 mg	5.0% - 20.0%	Aids in drug dissolution and stability [1].
Methyl/Propyl Paraben	Preservative	1 - 5 mg	0.1% - 0.5%	Prevents microbial growth [1].

Abbreviation: q.s., *quantum satis* (a sufficient quantity).

Recommended Preparation Method & Workflow

While a specific method for ovules is not detailed, the following workflow synthesizes general soft capsule preparation techniques from the patents and adapts them for ovule development [1] [3].



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Diagram 1: General preparation workflow for vaginal soft capsules/ovules.

The typical preparation process involves the following steps [1] [3]:

- **Vehicle Preparation:** Weigh and mix the liquid vehicle components (e.g., liquid paraffin, propylene glycol) and preservatives.
- **API Incorporation:** Disperse **Fenticonazole Nitrate** powder (micronized, particle size <math><80\ \mu\text{m}</math> is recommended for uniform dispersion and dissolution) into the vehicle with constant stirring [4].

- **Melting & Mixing:** Add emulsifiers (e.g., lecithin) and heat the mixture to 40-50°C with continuous stirring until a homogeneous suspension or solution is formed.
- **Shell Formation:** Prepare a molten gelatin mass comprising gelatin, glycerin (plasticizer), water, and titanium dioxide (opacifier). Maintain this mass at a controlled temperature (e.g., 60-70°C) to keep it fluid.
- **Filling & Sealing:** Use a rotary die encapsulation machine. The gelatin ribbons are formed, and the prepared medicinal liquid from Step 3 is precisely injected into the ribbons, which are then sealed under heat and pressure to form individual soft ovules.
- **Cleaning & Drying:** The formed ovules are cleaned with a biodegradable solvent and then transferred to a drying tunnel to reduce the shell's moisture content.
- **Inspection & Packaging:** Finally, the ovules are inspected for defects, visually checked, and packaged in aluminum foil or blister packs to protect them from light and moisture [5].

Critical Quality Control & Characterization Tests

For research and development, the following tests should be performed on the prepared ovules. The target values are compiled from various advanced formulation studies on **Fenticonazole Nitrate** [6] [7] [2].

Table 2: Key Characterization Parameters and Target Values

Test Parameter	Target / Acceptable Criteria	Reference / Rationale
Description	Smooth, spherical to oval, without visible leaks or seams.	Standard for patient acceptability and integrity.
Assay (HPLC)	90.0% - 110.0% of label claim.	Confirms correct API amount is present.
Uniformity of Content	Acceptance Value (AV) \leq 15.	Ensures dose consistency between units.
In-vitro Release Study	\geq 80% release within 60-120 minutes.	Using USP Apparatus I (basket) or IV (flow-through cell) in a suitable medium (e.g., pH 4.5 buffer). Indicates performance.
Microbiological Testing	Complies with Ph. Eur. tests for non-sterile products.	Ensures safety from microbial contamination.

Test Parameter	Target / Acceptable Criteria	Reference / Rationale
Stability	Stable for 24 months at 25°C ± 2°C / 60% ± 5% RH. Protected from light.	[5]

Insights from Advanced Formulation Research

Recent research highlights innovative approaches to overcome Fenticonazole's poor aqueous solubility, which is its main developmental challenge [6].

- **Nanosystems:** Formulating FTN into nanocarriers like **cubosomes**, **terpesomes**, and **novasomes** can significantly enhance encapsulation efficiency, drug release, and mucosal permeability [6] [7].
- **Characterization:** Advanced characterization for these systems includes measuring **Entrapment Efficiency (EE%: target >85%)**, **Particle Size (PS: target ~150-200 nm)**, **Polydispersity Index (PDI: target <0.3)**, and **Zeta Potential (ZP: target |±20| mV)** for colloidal stability [6] [7].
- **Efficacy:** A clinical study on a 1g ovule regimen demonstrated a 90% eradication rate for *C. albicans* after a two-day, alternate-day treatment, indicating the potential for short-course therapy [2].

Important Notes for Researchers

- **Excipient Compatibility:** Conduct thorough compatibility studies (e.g., via DSC and FTIR) between **Fenticonazole Nitrate** and all proposed excipients before finalizing the formulation.
- **Scale-Up:** The process from lab-scale preparation to industrial manufacturing requires careful optimization of parameters like gelatin melting temperature, injection speed, and drying conditions.
- **Regulatory Guidelines:** All development activities should be aligned with relevant regulatory guidelines (e.g., ICH, USP, Ph. Eur.) for pharmaceutical development, quality control, and stability testing.

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